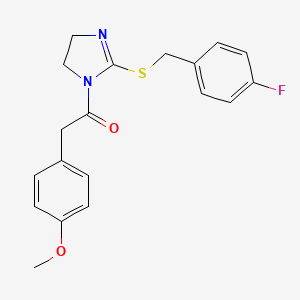

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c1-24-17-8-4-14(5-9-17)12-18(23)22-11-10-21-19(22)25-13-15-2-6-16(20)7-3-15/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCASOHDWHSIGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethanone (commonly referred to as compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by an imidazole ring, a methoxyphenyl group, and a fluorobenzyl thioether moiety. Its molecular formula is , with a molecular weight of approximately 320.39 g/mol. The presence of the fluorine atom and the methoxy group are significant as they can influence the compound's biological activity through electronic effects and steric hindrance.

Anticancer Activity

Recent studies have indicated that compound A exhibits promising anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.5 | Induces apoptosis |

| HeLa (cervical) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (lung) | 10.0 | Inhibition of proliferation |

These findings suggest that compound A could serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

Compound A has also shown antimicrobial activity against several bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

GABA-A Receptor Modulation

Another area of interest is the interaction of compound A with GABA-A receptors. Preliminary studies suggest that it acts as a positive allosteric modulator (PAM), enhancing the receptor's response to GABA, which could have implications for treating anxiety and seizure disorders.

Case Studies and Research Findings

- In Vivo Efficacy : In animal models, compound A demonstrated significant tumor reduction in xenograft models when administered at doses correlating with its in vitro IC50 values. This supports its potential as an effective anticancer agent.

- Safety Profile : Toxicological studies revealed that compound A has a favorable safety profile, with no significant adverse effects noted at therapeutic doses in preliminary studies.

- Metabolic Stability : Research on metabolic stability indicated that compound A is resistant to rapid metabolism by liver microsomes, suggesting a longer half-life in vivo, which is advantageous for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. (4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (CAS: 851865-63-9)

- Key Difference : The ethoxy group replaces the methoxy group on the phenyl ring.

- This substitution may alter metabolic pathways, as ethoxy groups are more prone to oxidative dealkylation than methoxy groups .

b. 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (JWH-201)

- Key Difference : An indole ring replaces the imidazoline core, and a pentyl chain is present.

- Impact: The indole moiety enables stronger aromatic interactions, while the pentyl chain may enhance cannabinoid receptor binding (common in synthetic cannabinoids like JWH-201).

c. 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole Monohydrate

- Key Difference : A fully unsaturated imidazole ring with difluorophenyl and methylphenyl substituents.

- Impact : The unsaturated imidazole allows planar geometry for stronger π-π interactions, while fluorine atoms enhance electronegativity and bioavailability. The lack of a thioether group simplifies synthetic routes but reduces opportunities for covalent binding .

Q & A

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.